molecular formula C15H30O5S B1354302 Nonyl beta-D-thioglucopyranoside CAS No. 98854-15-0

Nonyl beta-D-thioglucopyranoside

Cat. No.: B1354302
CAS No.: 98854-15-0
M. Wt: 322.5 g/mol
InChI Key: HICSQFRUQXWIGI-HHHGZCDHSA-N
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Description

Nonyl beta-D-thioglucopyranoside is a nonionic surfactant and detergent commonly used in biochemical and molecular biology research. It is particularly valued for its ability to solubilize membrane proteins without denaturing them, making it an essential tool for studying protein structure and function.

Biochemical Analysis

Biochemical Properties

Nonyl beta-D-thioglucopyranoside plays a crucial role in biochemical reactions, particularly in the solubilization and stabilization of hydrophobic biomolecules. It interacts with various enzymes, proteins, and other biomolecules, enhancing their solubility and stability. For instance, it is known to interact with membrane proteins, facilitating their extraction and purification . The nonionic nature of this compound reduces electrostatic interactions, making it gentle on proteins and minimizing denaturation .

Cellular Effects

This compound affects various types of cells and cellular processes. It is commonly used for cell lysis, allowing for the release of intracellular contents without damaging the proteins . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can solubilize membrane proteins involved in signaling pathways, thereby affecting the downstream signaling events .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to hydrophobic regions of membrane proteins, facilitating their solubilization and stabilization . This interaction prevents the aggregation of membrane proteins, allowing them to remain functional in aqueous solutions. Additionally, this compound is resistant to degradation by beta-glucosidase enzymes due to the presence of a thioether linkage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under various conditions, but its effectiveness may decrease with prolonged exposure to certain environmental factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively solubilizes membrane proteins without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular membranes and affecting cellular integrity . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s metabolic pathways include its conversion to other metabolites through enzymatic reactions. These pathways can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments. The compound’s hydrophobic nature allows it to associate with lipid membranes, facilitating its transport across cellular barriers .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily associating with membrane-bound organelles . Its activity and function are influenced by its localization, as it can interact with membrane proteins and other biomolecules within these compartments. Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its effectiveness in solubilizing membrane proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonyl beta-D-thioglucopyranoside typically begins with D-glucose. The process involves several steps:

    Acetylation: D-glucose is acetylated using acetic anhydride and concentrated sulfuric acid to form alpha-D-glucopyranose pentaacetate.

    Bromination: The pentaacetate is then reacted with hydrogen bromide to produce 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide.

    Thiolation: This intermediate is treated with thiourea in acetone to yield the isothiuronium salt.

    Alkylation: The isothiuronium salt is neutralized and reduced with sodium sulfite to form the thiol, which is then reacted with 1-bromononane to produce nonyl-2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside.

    Deacetylation: Finally, the acetyl groups are removed using sodium hydroxide in methanol to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Nonyl beta-D-thioglucopyranoside can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: Disulfides can be reduced back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Alkyl halides or other electrophiles.

Major Products

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Alkylated thioglucopyranosides.

Scientific Research Applications

Nonyl beta-D-thioglucopyranoside is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its optimal balance of hydrophobic and hydrophilic properties, making it highly effective for solubilizing membrane proteins without denaturing them. Its resistance to enzymatic degradation further enhances its utility in various applications .

Properties

CAS No.

98854-15-0

Molecular Formula

C15H30O5S

Molecular Weight

322.5 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-nonylsulfanyloxane-3,4,5-triol

InChI

InChI=1S/C15H30O5S/c1-2-3-4-5-6-7-8-9-21-15-14(19)13(18)12(17)11(10-16)20-15/h11-19H,2-10H2,1H3/t11-,12-,13+,14-,15?/m1/s1

InChI Key

HICSQFRUQXWIGI-HHHGZCDHSA-N

SMILES

CCCCCCCCCSC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CCCCCCCCCSC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CCCCCCCCCSC1C(C(C(C(O1)CO)O)O)O

Pictograms

Irritant

Origin of Product

United States

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